![molecular formula C21H15ClN4O3 B2791788 3-(4-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-64-9](/img/structure/B2791788.png)

3-(4-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

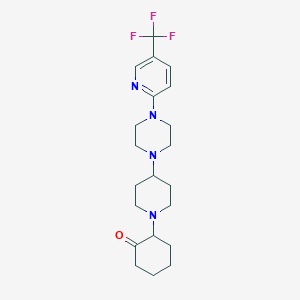

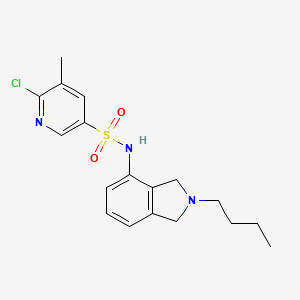

The compound “3-(4-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a purine ring and an oxazole ring . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The purine and oxazole rings are aromatic, which may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the chlorobenzyl groups might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Mécanisme D'action

K252a acts as a competitive inhibitor of ATP binding to the kinase domain of protein kinases. It binds to the ATP binding site and prevents the transfer of phosphate groups to downstream substrates, resulting in the inhibition of kinase activity. This mechanism of action makes K252a a potent inhibitor of multiple kinases.

Biochemical and Physiological Effects:

K252a has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. In addition, K252a has been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using K252a in lab experiments is its potency and specificity as a kinase inhibitor. It has been shown to be effective in inhibiting a wide range of kinases, making it a valuable tool in the study of signal transduction pathways. However, one of the limitations of using K252a is its potential toxicity, which can be a concern in certain experimental systems.

Orientations Futures

There are several future directions for the study of K252a. One area of interest is the development of more potent and specific kinase inhibitors based on the structure of K252a. In addition, the potential use of K252a in the treatment of neurodegenerative diseases continues to be an area of active research. Finally, the study of the biochemical and physiological effects of K252a on various cell types and in different experimental systems remains an important area of investigation.

Méthodes De Synthèse

K252a can be synthesized through various methods, including total synthesis and semi-synthesis. One of the most common methods is the semi-synthesis method, which involves the conversion of the natural product staurosporine into K252a through a series of chemical reactions.

Applications De Recherche Scientifique

K252a has been widely used in scientific research as a potent inhibitor of protein kinases. It has been shown to inhibit a variety of kinases, including receptor tyrosine kinases, serine/threonine kinases, and protein kinase C. This makes K252a a valuable tool in the study of signal transduction pathways and cellular processes such as cell proliferation, differentiation, and apoptosis.

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O3/c1-24-18-17(19(27)26(21(24)28)11-13-7-9-15(22)10-8-13)25-12-16(29-20(25)23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKLQLQVONGERJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4C=C(OC4=N2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2791705.png)

![1-(3-Ethylphenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2791711.png)

![N-[5-Methyl-1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2791714.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl-1,2-thiazole-5-carboxylic acid](/img/structure/B2791719.png)

![N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2791721.png)

![2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile](/img/structure/B2791723.png)

![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2791724.png)

![5-[(3-chloro-4-fluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2791725.png)

![ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791728.png)